molecular formula C14H23ClN2O B2581894 N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride CAS No. 1417789-34-4

N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride

Cat. No.: B2581894
CAS No.: 1417789-34-4
M. Wt: 270.8
InChI Key: TUUOYOOZDFHILQ-UBRLZZGHSA-N
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Description

Key Nomenclature Features

  • IUPAC Name : 4-N-[(4-Methoxyphenyl)methyl]cyclohexane-1,4-diamine dihydrochloride.
  • Synonym : trans-N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride.
  • Molecular Formula : C₁₄H₂₄Cl₂N₂O.

The stereochemical descriptor "trans" in the synonym reflects the relative positions of the amine groups on the cyclohexane ring. In the chair conformation, the N1 and N4 amines occupy equatorial positions on opposite faces of the ring, minimizing steric strain.

Table 1: Nomenclature and Identifiers

Property Value
IUPAC Name 4-N-[(4-Methoxyphenyl)methyl]cyclohexane-1,4-diamine dihydrochloride
CAS Registry Number 1286265-71-1
Molecular Formula C₁₄H₂₄Cl₂N₂O
Molecular Weight 307.3 g/mol
SMILES COC1=CC=C(C=C1)CNC2CCC(CC2)N.Cl.Cl

The SMILES string encodes the cyclohexane backbone (C2CCC(CC2)N), the 4-methoxybenzyl group (COC1=CC=C(C=C1)CN), and the hydrochloride counterions.

Properties

IUPAC Name

4-N-[(4-methoxyphenyl)methyl]cyclohexane-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.ClH/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13;/h2-3,8-9,12-13,16H,4-7,10,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUOYOOZDFHILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride typically involves the reaction of cyclohexane-1,4-diamine with 4-methoxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Oxidation Reactions

The secondary amine groups undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductsReferences
N-Oxidation Hydrogen peroxide (H₂O₂), 25–40°CN-Oxides with preserved cyclohexane structure
Full Oxidation KMnO₄, acidic aqueous solutionCyclohexene derivatives via C-N bond cleavage

Mechanistic studies suggest oxidation proceeds through radical intermediates when using H₂O₂, while KMnO₄ induces dehydrogenation of the cyclohexane ring.

Reduction Reactions

Reduction targets the imine intermediates formed during derivatization:

Reaction TypeReagents/ConditionsMajor Products
Amine Reduction NaBH₄ in ethanol, 0–25°CSaturated cyclohexane-1,4-diamine derivatives
Catalytic Hydrogenation H₂ (1–3 atm), Pd/C catalystDebenzylated products (cyclohexane-1,4-diamine)

Reduction preserves stereochemistry at the cyclohexane ring but removes the 4-methoxybenzyl group under hydrogenation .

Substitution Reactions

The methoxybenzyl group participates in nucleophilic substitutions:

Reaction TypeReagents/ConditionsMajor Products
Benzyl Group Replacement Alkyl halides (R-X), K₂CO₃, DMFN-alkylated cyclohexane-diamines
Aromatic Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitro derivatives at para-methoxy position

Kinetic studies show substitution at the methoxybenzyl group occurs 5–10× faster than at the cyclohexane amines due to steric hindrance.

Coordination/Complexation

The compound acts as a bidentate ligand for transition metals:

Metal SaltReaction ConditionsComplex StructureBiological Activity
ZnCl₂Ethanol reflux, 12 hOctahedral [Zn(L)Cl₂]4× higher antimicrobial activity vs. free ligand against S. aureus
Cu(NO₃)₂Methanol, 60°CSquare-planar [Cu(L)(NO₃)₂]Moderate antifungal activity against C. albicans

X-ray crystallography confirms the ligand coordinates via both amine nitrogens, forming stable six-membered chelate rings . The Zn(II) complex shows MIC values of 8 μg/mL against S. aureus, comparable to ciprofloxacin (2 μg/mL) .

Stability Under Physiological Conditions

ParameterValueMethodReference
Hydrolysis Half-life (pH 7.4)48 hHPLC
Plasma Protein Binding92–95%Equilibrium dialysis
Thermal Decomposition210–215°CTGA

The hydrochloride salt enhances aqueous solubility (>50 mg/mL) while maintaining stability across pH 3–9.

Research Implications

Recent studies highlight two key applications:

  • Antimicrobial Synergy : Zn(II) complexes reduce E. coli biofilm formation by 78% at sub-MIC concentrations .

  • Chiral Resolution : The cyclohexane backbone enables enantioselective synthesis of β-amino alcohols (ee >90%) via asymmetric catalysis .

These findings position the compound as a versatile scaffold for developing metal-based therapeutics and stereoselective catalysts.

Scientific Research Applications

Medicinal Chemistry

N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride has been investigated for its role as a potential therapeutic agent in cancer treatment:

  • Cytotoxicity Studies : The compound has shown promising results in inhibiting cell growth in various cancer cell lines including NCI-H460, A549, and MDA-MB-231. These studies suggest that the compound may interfere with pathways involved in tumor growth and proliferation.

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of certain biological pathways:

  • Mechanism of Action : The presence of the methoxybenzyl group enhances interaction with specific receptors or enzymes, which is crucial for its potential therapeutic effects. Preliminary studies have indicated its ability to disrupt biochemical pathways associated with cancer cell survival.

Case Studies

Recent studies have focused on the compound's efficacy and mechanisms:

  • Cell Growth Inhibition : In vitro studies have demonstrated that derivatives of this compound inhibit the proliferation of various cancer cell lines. The results suggest that these compounds could serve as lead structures for developing new anticancer drugs.
  • Biochemical Pathway Analysis : Investigations into how this compound interacts with cellular targets have revealed its potential to modulate enzyme activity involved in cancer metabolism. This could open avenues for novel therapeutic strategies targeting metabolic pathways in tumors.

Mechanism of Action

The mechanism of action of N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituent Effects on Pharmacological Properties

  • Electron-Donating vs. Withdrawing Groups: The 4-methoxy group in the parent compound enhances solubility in polar solvents compared to chloro derivatives . Fluorine at the para position (4-F) offers a balance between electronegativity and metabolic stability, reducing oxidative degradation .
  • Positional Isomerism :

    • Ortho-substituted chloro derivatives (e.g., 2-Cl) exhibit steric hindrance, altering binding affinities to targets like opioid receptors . Para-substituted analogs (e.g., 4-Cl, 4-OCH₃) show more predictable electronic interactions due to symmetric substitution .
  • Salt Forms: Dihydrochloride salts (e.g., (1R,4R)-N1-(2-Chlorobenzyl)-cyclohexane-1,4-diamine diHCl) demonstrate higher aqueous solubility than mono-hydrochloride forms, critical for intravenous formulations .
  • Stereochemistry :

    • The (1r,4r) -stereoisomer of the 4-methoxy derivative (CAS: 1417789-34-4) shows distinct pharmacological activity compared to its trans isomers, emphasizing the role of stereochemistry in receptor selectivity .

Research Findings and Trends

  • Synthetic Optimization : Recent patents highlight improved yields (e.g., 50.8% for trans-N1-((1R,2S)-2-phenylcyclopropyl)cyclohexane-1,4-diamine HCl) via Boc-deprotection strategies .
  • Biological Screening : Chloro and fluoro derivatives show promise in preclinical models for pain management, with 4-F analogs exhibiting reduced hepatotoxicity .
  • Regulatory Considerations : High-purity intermediates (≥99%) are critical for regulatory compliance, as impurities ≤0.3% are mandated for pharmaceutical use .

Biological Activity

N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H23ClN2O
  • Molecular Weight : Approximately 270.80 g/mol
  • CAS Number : 1353984-43-6

The compound features a cyclohexane ring with a 4-methoxybenzyl substituent and two amine groups located at the 1 and 4 positions. The methoxy group enhances solubility and may influence pharmacological properties.

This compound is believed to interact with various molecular targets, including enzymes and receptors involved in cellular processes. Preliminary studies suggest that it may modulate pathways related to cancer cell growth and proliferation. The exact mechanisms are still under investigation, but the compound's structural features indicate potential binding to specific proteins that regulate these pathways.

Biological Activity Overview

Research indicates significant biological activity for this compound, particularly:

  • Cancer Research : Initial studies show promising results in inhibiting cell growth in certain cancer cell lines. For instance, it was found to inhibit proliferation in HeLa and MCF-7 cells, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been studied for its role as an inhibitor in various biological pathways. Its structural analogs have shown effectiveness against Trypanosoma brucei, a parasite responsible for human African trypanosomiasis, indicating its potential in treating parasitic infections .

Table 1: Summary of Biological Activities

Study FocusFindingsReference
Cancer Cell InhibitionSignificant inhibition of HeLa and MCF-7 cell lines; potential anticancer properties
Trypanosoma bruceiIdentified as a lead compound for inhibitors against T. brucei methionyl-tRNA synthetase
Enzyme InteractionModulates activity of key enzymes involved in tumor growth

Case Study: Inhibition of Cancer Cell Lines

In a study examining the effects of this compound on cancer cell lines, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value determined at approximately 25 µM after 48 hours of treatment.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for evaluating its therapeutic potential. Current studies focus on:

  • Absorption : Investigations into how well the compound is absorbed in biological systems.
  • Distribution : Studies on its distribution within tissues post-administration.
  • Metabolism : Identification of metabolic pathways and products.
  • Excretion : Evaluation of excretion routes to determine safety profiles.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies will focus on:

  • Optimizing Derivatives : Modifying the chemical structure to enhance potency and selectivity against specific targets.
  • Clinical Trials : Initiating preclinical and clinical trials to assess efficacy and safety in humans.
  • Combination Therapies : Exploring the compound's use in combination with other therapeutic agents to improve treatment outcomes for various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, trans-cyclohexane-1,4-diamine reacts with substituted benzyl halides in anhydrous THF under nitrogen, achieving yields of ~60–75% ( ). Solvent polarity and temperature significantly affect reaction kinetics: polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Purification via recrystallization in ethanol/water mixtures (1:3 v/v) is recommended to remove unreacted diamine .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Answer :

  • NMR : 1H^1H-NMR in DMSO-d6 shows distinct peaks for the cyclohexane backbone (δ 1.4–2.1 ppm, multiplet) and methoxybenzyl protons (δ 3.7 ppm, singlet; δ 6.8–7.3 ppm, aromatic) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm confirm >95% purity ( ).
  • Mass Spectrometry : Exact mass (258.1106 Da) should match theoretical values within 0.05 Da error ( ).

Q. What safety protocols are critical when handling this compound in the lab?

  • Answer : Wear nitrile gloves and safety goggles. Avoid inhalation of dust; use fume hoods during weighing. In case of skin contact, wash immediately with water for 15 minutes ( ). Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the stereochemistry (cis vs. trans) of the cyclohexane-1,4-diamine core impact biological activity in related compounds?

  • Answer : The trans-configuration enhances rigidity and receptor binding specificity. For example, trans-N1-(2-phenylcyclopropyl) analogs show 3–5× higher potency in kinase inhibition assays compared to cis-isomers ( ). Molecular docking studies suggest improved steric alignment with hydrophobic binding pockets .

Q. What strategies resolve contradictions in reported solubility data for hydrochloride salts of aromatic diamines?

  • Answer : Discrepancies arise from pH-dependent solubility. At physiological pH (7.4), the hydrochloride salt exhibits solubility of ~2.5 mg/mL in water, but this drops to <0.1 mg/mL in PBS. Use pH-solubility profiling and co-solvents (e.g., PEG-400) to optimize formulations for in vitro assays ( ) .

Q. How do structural modifications (e.g., fluorination of the benzyl group) alter the compound’s pharmacokinetic profile?

  • Answer : Fluorination at the para position of the benzyl group increases metabolic stability (t½ from 1.2 to 4.7 hours in human liver microsomes) but reduces blood-brain barrier permeability (logP drops from 2.1 to 1.4). Comparative studies using LC-MS/MS show altered CYP3A4-mediated oxidation pathways ( ) .

Q. What crystallographic techniques confirm the solid-state structure of this compound and its analogs?

  • Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) reveals triclinic crystal systems (space group P1) with unit cell parameters: a = 7.131 Å, b = 11.749 Å, c = 12.654 Å ( ). Hydrogen-bonding networks between amine groups and chloride ions stabilize the lattice .

Methodological Notes

  • Experimental Design : For kinetic studies, use stopped-flow NMR to monitor reaction intermediates.
  • Data Contradictions : Cross-validate solubility data using orthogonal methods (e.g., nephelometry vs. HPLC).
  • Advanced Applications : Explore the compound’s role as a supramolecular nucleating agent in polymer morphology control ( ) .

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